molecular formula C8H8BrNO2 B2384583 3-Amino-5-bromo-2-methylbenzoic acid CAS No. 1374264-52-4

3-Amino-5-bromo-2-methylbenzoic acid

Cat. No. B2384583
M. Wt: 230.061
InChI Key: DRRWNGNIDJCWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Mechanochemical Synthesis of Aromatic Ketones

    • Application: This compound could potentially be used in the mechanochemical synthesis of aromatic ketones. This involves the deaminative arylation of amides, where amide bonds undergo activation and subsequent conversion to biaryl ketones .
    • Method: The method involves the use of pyrylium tetrafluoroborate in a mechanochemical setting . The reaction conforms to green chemistry principles, offering an environmentally friendly approach to traditional amide derivatization techniques .
    • Results: The results of this process could lead to the creation of biaryl ketones, which have various applications in organic chemistry .
  • Synthesis of Biologically Active Compounds

    • Application: This compound is used in the synthesis of various biologically active compounds . These compounds could have potential applications in the development of new drugs or treatments.
    • Method: The specific methods of application would depend on the type of biologically active compound being synthesized .
    • Results: The results could include the creation of new biologically active compounds with potential therapeutic effects .
  • Mechanochemical Synthesis of Biaryl Ketones

    • Application: This compound could potentially be used in the mechanochemical synthesis of biaryl ketones . This involves the deaminative arylation of amides, where amide bonds undergo activation and subsequent conversion to biaryl ketones .
    • Method: The method involves the use of pyrylium tetrafluoroborate in a mechanochemical setting . The reaction conforms to green chemistry principles, offering an environmentally friendly approach to traditional amide derivatization techniques .
    • Results: The results of this process could lead to the creation of biaryl ketones, which have various applications in organic chemistry .
  • Synthesis of 4-(bromoacetyl)isoindolin-1-one and Isocoumarins

    • Application: This compound is used in the synthesis of 4-(bromoacetyl)isoindolin-1-one and isocoumarins . These compounds could have potential applications in the development of new drugs or treatments.
    • Method: The specific methods of application would depend on the type of compound being synthesized .
    • Results: The results could include the creation of new compounds with potential therapeutic effects .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-5-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWNGNIDJCWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-methylbenzoic acid

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